Tert-butyl 2-(2-oxobutyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(2-oxobutyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-oxobutyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate. One common method includes the following steps:
Formation of the Pyrrolidine Derivative: Pyrrolidine is reacted with an appropriate aldehyde or ketone to form the corresponding pyrrolidine derivative.
Protection with Tert-butyl Chloroformate: The pyrrolidine derivative is then treated with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester of the pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-oxobutyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 2-(2-oxobutyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-oxobutyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-oxopyrrolidine-1-carboxylate: A similar compound with a different substituent on the pyrrolidine ring.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another compound with a piperazine ring instead of pyrrolidine.
Uniqueness
Tert-butyl 2-(2-oxobutyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its tert-butyl ester group provides stability and ease of handling, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 2-(2-oxobutyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-5-11(15)9-10-7-6-8-14(10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
RIOHGBROPSVDFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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